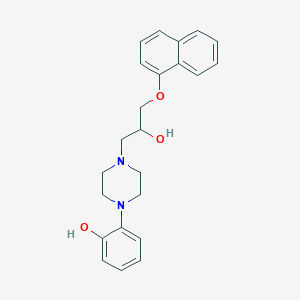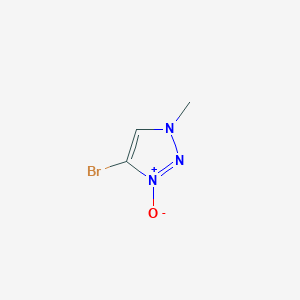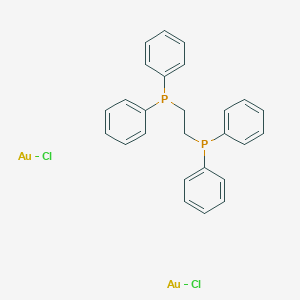
(E)-Ethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of (E)-Ethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate involves several steps. Preliminary in silico studies suggested that the new hybrid compound bound spontaneously and with high affinity on the K Ca 1.1 channel . The synthesis of the 3′-ferulic ester derivative of quercetin was achieved and its structure confirmed by 1 H- and 13 C-NMR spectra, HSQC and HMBC experiments, mass spectrometry, and elementary analysis .Molecular Structure Analysis
The molecule contains a total of 30 bonds. There are 16 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), 1 aromatic hydroxyl, and 1 ether (aromatic) .Wissenschaftliche Forschungsanwendungen
Photoprotection : A heterocyclic derivative designed from (E)-ethyl 2-cyano-3-(4hydroxy-3-methoxyphenyl)acrylate showed potential as a new sunscreen product. It demonstrated low degradation under sunlight exposure, interesting sun protection factor results, and no cytotoxicity for 3T3 fibroblasts. It also exhibited low acute oral systemic toxicity in mice, indicating low toxicity hazard (Vinhal et al., 2016).
Antioxidant and Anticancer Activity : Compounds with structures related to (E)-Ethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate demonstrated scavenging free-radical and antioxidant activity. Specifically, those with free phenolic hydroxyls showed significant activity. Some of these compounds also exhibited inhibitory effects on cell growth in various tumor cell lines, indicating potential anticancer properties (Obregón-Mendoza et al., 2018).
Corrosion Inhibition : A study on (E)-ethyl 3-(4-methoxyphenyl)acrylate as a corrosion inhibitor of iron in acidic solutions showed that it has potential as a high-efficiency corrosion inhibitor. This compound and its derivatives were evaluated using quantum chemical parameters, suggesting its utility in designing new corrosion inhibitors (Hadisaputra et al., 2018).
Polymer Science Applications : The compound was used in the synthesis of various polymers and showed properties relevant for applications in photosensitive polymers and solid-phase peptide synthesis. These studies explored the photodimerizable properties of the compound and its derivatives, as well as their applications in creating cross-linked polymeric supports for peptide synthesis (Kempe & Bárány, 1996).
Wirkmechanismus
Target of Action
Ethyl isoferulate, also known as (E)-Ethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate, is a metabolite produced by the gut microbiota from dietary polyphenols It’s known that many polyphenols and their metabolites interact with various enzymes, receptors, and transcription factors .
Mode of Action
It’s known that polyphenols and their metabolites can exert their effects through various mechanisms, such as antioxidant activity, modulation of cell signaling pathways, and interactions with cell receptors .
Biochemical Pathways
Polyphenols and their metabolites are known to influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis .
Pharmacokinetics
The pharmacokinetics of ethyl isoferulate has been studied in Sprague-Dawley rats . After oral administration, intact and conjugated forms of the compound were detected in the bloodstream, reaching maximum concentration in 15 minutes . The compound undergoes rapid conversion into conjugates, which distribute broadly to various organs . The absorption ratio was found to be ≥1.2% .
Result of Action
Polyphenols and their metabolites are known to have various effects at the molecular and cellular levels, including antioxidant activity, modulation of cell signaling pathways, and interactions with cell receptors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ethyl isoferulate. For instance, the gut microbiota plays a crucial role in metabolizing dietary polyphenols into bioactive metabolites like ethyl isoferulate . Other factors, such as diet and individual genetic variations, may also influence the metabolism and effects of this compound .
Eigenschaften
IUPAC Name |
ethyl (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-3-16-12(14)7-5-9-4-6-11(15-2)10(13)8-9/h4-8,13H,3H2,1-2H3/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONOCGKVKAPMGRX-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=C(C=C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=C(C=C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-Ethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




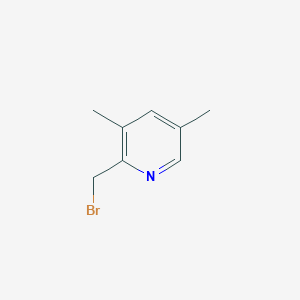
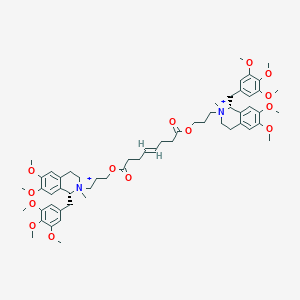
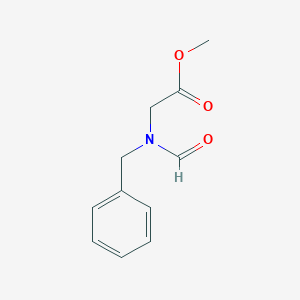

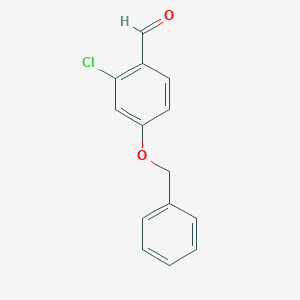

![2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline](/img/structure/B169251.png)
